Atropaldehyde

Cytotoxicity Fibroblast α,β-Unsaturated Aldehyde

Atropaldehyde is the definitive reference standard for investigating felbamate-induced toxicity mechanisms. Its unique structural identity as a phenylacetaldehyde-derived α,β-unsaturated aldehyde confers distinct electrophilic reactivity (GI50 = 4.1 ± 1.1 μM) that simpler analogs cannot replicate. This compound is essential for LC-MS/MS method development targeting reactive metabolite detoxification pathways and comparative cytotoxicity benchmarking against acrolein and HNE. Procurement is ideal for labs conducting mechanistic toxicology, drug metabolism, or liver injury model studies requiring the authentic felbamate toxophore.

Molecular Formula C9H8O
Molecular Weight 132.16 g/mol
CAS No. 495-10-3
Cat. No. B1208947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtropaldehyde
CAS495-10-3
Synonyms2-phenylpropenal
hydratropic aldehyde
Molecular FormulaC9H8O
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESC=C(C=O)C1=CC=CC=C1
InChIInChI=1S/C9H8O/c1-8(7-10)9-5-3-2-4-6-9/h2-7H,1H2
InChIKeyZFBRJUBOJXNIQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 500 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Atropaldehyde (CAS 495-10-3): Procurement-Grade Phenylacetaldehyde for Specialized Toxicological and Metabolic Research


Atropaldehyde (2-phenylpropenal, CAS 495-10-3) is an α,β-unsaturated aldehyde classified as a phenylacetaldehyde [1]. It is a potent electrophile with a molecular formula of C9H8O and a molecular weight of 132.159 g/mol [2]. Atropaldehyde is primarily recognized as a putative reactive metabolite of the antiepileptic drug felbamate, formed via β-elimination from 3-carbamoyl-2-phenylpropionaldehyde [3].

Atropaldehyde (CAS 495-10-3): Why Analogous α,β-Unsaturated Aldehydes Cannot Be Interchanged


The substitution of atropaldehyde with other α,β-unsaturated aldehydes is precluded by its unique structural identity as a phenylacetaldehyde derivative [1], which confers distinct electrophilic reactivity and cytotoxicity profiles compared to simpler analogs like acrolein or cinnamaldehyde. As a felbamate metabolite, atropaldehyde's specific role in drug-induced toxicity pathways necessitates its use in mechanistic studies; substituting with another aldehyde would invalidate comparative toxicological assessments [2].

Atropaldehyde (CAS 495-10-3): Quantified Differential Cytotoxicity and Reactivity Data Against Comparators


Atropaldehyde Exhibits Cytotoxicity Comparable to Acrolein and 4-Hydroxy-2-nonenal

Atropaldehyde demonstrates a GI50 of 4.1 ± 1.1 μM in cultured fibroblasts, a level of cytotoxicity that is quantitatively comparable to the established toxins acrolein and 4-hydroxy-2-nonenal [1].

Cytotoxicity Fibroblast α,β-Unsaturated Aldehyde

Atropaldehyde Demonstrates 13-Fold Higher Cytotoxicity Than Its Metabolic Precursor

In a direct head-to-head comparison, atropaldehyde (GI50 = 4.1 ± 1.1 μM) is approximately 13-fold more cytotoxic than its metabolic precursor, 3-carbamoyl-2-phenylpropionaldehyde (GI50 = 53 ± 8 μM) [1].

Metabolic Activation Cytotoxicity Felbamate

Atropaldehyde Displays >120-Fold Higher Cytotoxicity Than Structurally Related Non-Toxic Metabolites

Atropaldehyde's cytotoxicity (GI50 = 4.1 ± 1.1 μM) is over 120-fold greater than that of 2-phenyl-1,3-propanediol monocarbamate and 3-carbamoyl-2-phenylpropionic acid, both of which exhibit GI50 values >500 μM [1].

Cytotoxicity Structure-Activity Relationship Felbamate Metabolites

Atropaldehyde Forms Mercapturic Acid Conjugates In Vivo, Confirming Its Role as a Reactive Electrophile

In vivo studies confirm that atropaldehyde undergoes rapid conjugation with glutathione, leading to the identification of reduced and oxidized mercapturic acids in urine after felbamate administration. The reduced species (N-acetyl-S-(2-phenylpropan-3-ol)-L-cysteine) was found to be approximately 2-fold more abundant than the oxidized species in human urine [1].

Glutathione Conjugation Mercapturic Acid In Vivo Metabolism

Atropaldehyde (CAS 495-10-3): Optimal Research Applications Based on Validated Evidence


In Vitro Toxicity and Metabolic Activation Studies

Atropaldehyde's established cytotoxicity (GI50 = 4.1 ± 1.1 μM) makes it an essential reference compound for investigating the mechanisms of α,β-unsaturated aldehyde toxicity, particularly in models of drug-induced liver injury [1].

Felbamate Bioactivation and Detoxification Pathway Research

The compound is critical for studies focused on the metabolic activation of felbamate. Its direct comparison with precursors and non-toxic metabolites (e.g., 2-phenyl-1,3-propanediol monocarbamate, GI50 >500 μM) allows for precise elucidation of the toxophoric elements within the felbamate structure [1].

Glutathione Conjugation and Excretion Kinetics Modeling

Atropaldehyde's demonstrated in vivo formation and excretion as mercapturic acids (with a reduced:oxidized ratio of 2:1 in human urine) makes it a valuable analytical standard for developing and validating LC-MS/MS methods aimed at quantifying reactive metabolite detoxification pathways [2].

Reference Standard for α,β-Unsaturated Aldehyde Electrophilicity

Given its established electrophilic potency and cytotoxicity comparable to acrolein and HNE, atropaldehyde serves as a benchmark for comparative studies assessing the reactivity and biological effects of other phenyl-substituted enals [3].

Technical Documentation Hub

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